1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Description
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a fluorinated pyrimidine derivative with a piperidine-4-carboxylic acid moiety. Key properties include:
- Molecular Formula: C₁₈H₁₉F₂N₃O₃
- Molecular Weight: 363.37 g/mol
- CAS Number: 863209-30-7
- Purity: 95%
- EN Number: EN300-230148
- Catalog Number: 201475 (commercial source)
The compound features a difluoromethyl group at position 4 of the pyrimidine ring and a 3-methoxyphenyl substituent at position 6.
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c1-26-13-4-2-3-12(9-13)14-10-15(16(19)20)22-18(21-14)23-7-5-11(6-8-23)17(24)25/h2-4,9-11,16H,5-8H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBQGJBJVHZMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, with the CAS number 863209-30-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19F2N3O3
- Molecular Weight : 363.36 g/mol
- Structure : The compound features a pyrimidine ring substituted with a difluoromethyl group and a methoxyphenyl moiety, linked to a piperidine carboxylic acid.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antiparasitic Activity
In the context of infectious diseases, particularly malaria, compounds similar to this compound have demonstrated significant activity against Plasmodium falciparum. These compounds target PfATP4, an essential Na+-ATPase in the parasite, leading to effective inhibition of parasite growth .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the incorporation of polar functionalities enhances solubility and metabolic stability, which are critical for bioactivity. The structural modifications in the pyrimidine and piperidine rings may also play a role in binding affinity to biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Anticancer | Hypopharyngeal tumor cells | Induces apoptosis | |
| Antiparasitic | PfATP4 | Inhibits parasite growth | |
| Cytotoxicity | Various cancer cell lines | Enhanced cytotoxicity |
Detailed Findings
- Anticancer Studies : A study evaluating various piperidine derivatives found that modifications significantly improved cytotoxicity against FaDu cells, suggesting that structural diversity can enhance therapeutic efficacy .
- Antimalarial Efficacy : In vivo studies demonstrated that compounds targeting PfATP4 not only inhibited parasite growth but also blocked gamete development, preventing transmission to mosquitoes. This dual action positions such compounds as promising candidates for malaria transmission-blocking therapies .
Scientific Research Applications
The compound exhibits significant biological activities, primarily due to its structural features that facilitate interaction with various biological targets.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the 4-position of the phenyl ring have been linked to increased cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. This suggests that 1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid may also demonstrate similar properties due to its structural analogies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. The presence of the pyrimidine moiety is thought to enhance its interaction with enzyme targets, potentially leading to applications in treating conditions related to enzyme dysregulation. For example, compounds with similar structures have shown efficacy in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation.
Neuropharmacological Effects
Given its structural characteristics, the compound may influence neurotransmitter systems involved in mood and cognition. Similar compounds have been studied for their roles as orexin receptor modulators, which could provide therapeutic benefits for sleep disorders and other neuropsychiatric conditions.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxicity of various piperidine derivatives against a panel of cancer cell lines. Results indicated that modifications at specific positions significantly increased cytotoxic activity. This suggests that this compound could be a promising candidate for further anticancer research.
Case Study 2: Neuropharmacological Assessment
In a study assessing the effects of orexin receptor antagonists on sleep parameters in rodent models, a related compound demonstrated significant effects on sleep quality and duration. This finding suggests that this compound may warrant investigation for potential applications in treating insomnia and other sleep disorders.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related pyrimidine-piperidine derivatives:
Key Differences and Implications
Substituent Effects :
- Difluoromethyl vs. Trifluoromethyl :
- 3-Methoxyphenyl vs. Furan derivatives may improve solubility but reduce metabolic stability .
Piperidine Ring Modifications :
- Position of Carboxylic Acid :
Molecular Weight and Pharmacokinetics :
- The target compound (363.37 g/mol) is heavier than simpler analogs (e.g., 237.26 g/mol for CAS 1334488-49-1), which may influence absorption and blood-brain barrier penetration .
Data Discrepancies and Notes
- CAS 870260-43-8 (): Listed as C₁₉H₂₁F₂N₃O₄, conflicting with the target compound’s formula (C₁₈H₁₉F₂N₃O₃). This suggests either a typo or a distinct analog requiring verification .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrimidine-piperidine core of this compound?
Answer: The pyrimidine-piperidine core can be synthesized via multi-step reactions, including:
- Condensation : Reacting substituted pyrimidine precursors (e.g., 3-methoxyphenyl derivatives) with piperidine intermediates under palladium-catalyzed cross-coupling conditions. Catalysts like Pd(PPh₃)₄ and solvents such as DMF or toluene are effective for aryl-aryl bond formation .
- Cyclization : Acid- or base-mediated cyclization (e.g., using NaOH in aqueous reflux) to form the piperidine ring .
- Functionalization : Introducing the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST).
Q. Key Optimization Parameters :
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Condensation | Pd catalyst, DMF, 80°C | ~75% | |
| 2 | Cyclization | NaOH, reflux, 12h | ~65% |
Q. How is the compound characterized using spectroscopic techniques?
Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm for pyrimidine and methoxyphenyl groups) and piperidine protons (δ 1.5–3.5 ppm). Discrepancies between computational and experimental data require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 406.14).
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., pyrimidine-methoxyphenyl angle: ~86.1°), critical for conformational analysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Advanced Research Questions
Q. How can structural contradictions between computational modeling and experimental data be resolved?
Answer:
- X-ray Crystallography : Determines absolute configuration and validates computational models. For example, shows intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine ring conformation .
- Dynamic NMR : Resolves rotational barriers in piperidine substituents.
- DFT Calculations : Refine dihedral angles (e.g., methoxyphenyl vs. pyrimidine plane: ~12.8°) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What strategies improve solubility for in vivo studies of this carboxylic acid derivative?
Answer:
Q. How do substituents (difluoromethyl, methoxyphenyl) influence bioactivity?
Answer:
- Difluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.8).
- Methoxyphenyl : Modulates π-π stacking with target proteins (e.g., kinase ATP-binding pockets).
- SAR Table :
| Substituent | Bioactivity Trend (IC₅₀) | Reference |
|---|---|---|
| Difluoromethyl | 2× improved kinase inhibition vs. CH₃ | |
| 3-Methoxyphenyl | 10× selectivity over 4-methoxy |
Q. What analytical methods validate batch-to-batch consistency in synthesis?
Answer:
- HPLC-PDA : Purity >98% with C18 columns (ACN/water + 0.1% TFA).
- Chiral HPLC : Ensures enantiomeric excess (>99%) for stereospecific derivatives.
- Elemental Analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
Q. How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via LC-MS.
- Plasma Stability : 90% remaining after 1h in human plasma indicates suitability for IV administration.
- Photostability : No degradation under ICH Q1B light conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
